Dihexyl azelate

Description

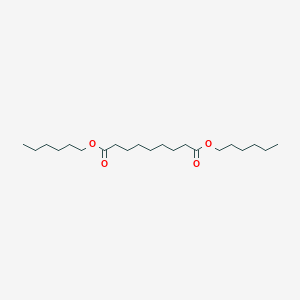

Structure

2D Structure

Properties

IUPAC Name |

dihexyl nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-3-5-7-14-18-24-20(22)16-12-10-9-11-13-17-21(23)25-19-15-8-6-4-2/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOKHGMXPJXFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCCCCCCC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047623 | |

| Record name | Dihexyl nonanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Liquid, Liquid; [HSDB] Clear liquid with a mild ester odor; [MSDSonline] | |

| Record name | Nonanedioic acid, 1,9-dihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexyl azelate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4864 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

216 °C @ 5 MM HG | |

| Record name | DIHEXYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

204 °C | |

| Record name | DIHEXYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.927 @ 20 °C | |

| Record name | DIHEXYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

109-31-9 | |

| Record name | 1,9-Dihexyl nonanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexyl azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-dihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexyl nonanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexyl azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEXYL AZELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3BBD41PQ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHEXYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FP: -10 °C | |

| Record name | DIHEXYL AZELATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Derivatization of Dihexyl Azelate

Conventional Esterification Processes for Dihexyl Azelate Synthesis

Conventional synthesis of this compound is predominantly achieved through the direct esterification of azelaic acid with n-hexanol or by the transesterification of dimethyl azelate with n-hexyl alcohol. nih.gov

The primary raw materials for the conventional synthesis of this compound are azelaic acid and n-hexanol. google.com Azelaic acid itself is a naturally occurring dicarboxylic acid, often produced by the ozonolysis or oxidation of oleic acid. nih.govchembk.com The other key precursor, n-hexanol, is a straight-chain fatty alcohol.

The esterification reaction is typically conducted in a closed, batch system. atamanchemicals.com To drive the reaction towards the formation of the diester, the water produced during the reaction is continuously removed. researchgate.net This is often achieved by azeotropic distillation. google.com Following the reaction, the crude product mixture undergoes purification, commonly through distillation under reduced pressure, to isolate the this compound. atamanchemicals.com

A general procedure involves reacting azelaic acid with n-hexanol in the presence of a catalyst. google.com For instance, the synthesis of a related compound, di(2-ethylhexyl) azelate, involves reacting azelaic acid with 2-ethylhexanol. atamanchemicals.comnih.gov

Acid catalysts are frequently employed to accelerate the esterification reaction. Both homogeneous and heterogeneous acid catalysts can be used.

Common homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid. chembk.comgoogle.com For example, the production of various azelate esters has been successfully carried out using concentrated sulfuric acid as the catalyst. researchgate.netlookchem.com The synthesis of diethyl azelate, a related compound, involves bubbling anhydrous hydrogen chloride gas through a solution of azelaic acid in ethanol, followed by heating to reflux. chemicalbook.com This process achieves a high yield of the corresponding diester. chemicalbook.com

Solid acid catalysts, such as sulfonated resins like Amberlyst 15, represent a heterogeneous approach. vulcanchem.comresearchgate.net These catalysts offer the advantage of easier separation from the reaction mixture. The reaction conditions for acid-catalyzed esterification typically involve elevated temperatures. vulcanchem.com

| Catalyst Type | Example Catalyst | Typical Reaction Conditions |

| Homogeneous | Sulfuric Acid (H₂SO₄) | Elevated temperatures (e.g., 100-130°C) insightsociety.org |

| Homogeneous | p-Toluenesulfonic Acid | Used in esterification of carboxylic acids google.com |

| Homogeneous | Hydrogen Chloride (HCl) | Room temperature followed by reflux chemicalbook.com |

| Heterogeneous | Sulfonated Resins (e.g., Amberlyst 15) | Elevated temperatures researchgate.net |

Raw Material Precursors and Reaction Conditions

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic synthesis presents a greener alternative to conventional chemical methods, operating under milder conditions and offering high selectivity. vulcanchem.comnih.gov Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions. nih.govresearchgate.net

Lipase-mediated transesterification is an effective method for producing azelate esters. This process typically involves the reaction of a short-chain dialkyl azelate, such as diethyl azelate, with a longer-chain alcohol, in this case, n-hexanol, in the presence of a lipase (B570770). researchgate.net Immobilized lipases are particularly favored as they can be easily recovered and reused, simplifying the downstream processing. scribd.com

A prominent example is the use of immobilized lipase B from Candida antarctica (often known by the trade name Novozym 435). researchgate.netum.es This biocatalyst has been successfully used in the transesterification of diethyl azelate with 2-ethylhexanol to synthesize bis(2-ethylhexyl) azelate. researchgate.netum.es The reaction mechanism for lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. nih.gov

The use of lipases is not limited to transesterification; they can also directly catalyze the esterification of azelaic acid. For example, di-2-ethyl-1-hexyl azelate was synthesized by reacting azelaic acid and 2-ethyl-1-hexanol using an immobilized Candida antarctica lipase. google.com

The efficiency of lipase-catalyzed synthesis of azelate esters is influenced by several parameters that can be optimized to maximize the yield and reaction rate. These parameters include:

Enzyme Loading: The amount of lipase used in the reaction mixture is a critical factor.

Temperature: While enzymatic reactions occur at milder temperatures than chemical catalysis, there is still an optimal temperature for lipase activity. For instance, in the synthesis of diethylhexyl adipate (B1204190), a temperature of 50°C was found to be optimal. researchgate.net

Substrate Molar Ratio: The ratio of the alcohol to the azelaic acid or its dialkyl ester affects the equilibrium of the reaction. An excess of the alcohol is often used to drive the reaction towards the product. researchgate.net

Water Removal: The removal of water, a byproduct of esterification, is crucial to shift the reaction equilibrium towards the formation of the ester. This can be achieved by conducting the reaction under vacuum or by using molecular sieves. researchgate.netresearchgate.net In the synthesis of dioctyl sebacate (B1225510), the addition of molecular sieves significantly improved the product yield. researchgate.net

Solvent: While many biocatalytic syntheses are performed in solvent-free systems, the use of an organic solvent like toluene (B28343) can sometimes improve reaction rates by reducing viscosity and improving substrate solubility. researchgate.netresearchgate.net

| Parameter | Optimal Condition Example (for related esters) | Reference |

| Temperature | 50°C (for Diethylhexyl Adipate) | researchgate.net |

| Enzyme | Novozym 435 (Candida antarctica lipase B) | researchgate.netum.es |

| Substrate Molar Ratio | 1:2.5 (Adipic Acid to Ethylhexanol) | researchgate.net |

| Water Removal | Vacuum (6.7 kPa) or Molecular Sieves | researchgate.netresearchgate.net |

| System | Solvent-free or in Organic Solvent (e.g., Toluene) | researchgate.netresearchgate.net |

Lipase-Mediated Transesterification for Azelate Esters

Advanced Synthetic Strategies for Azelate-Based Polymers and Copolymers

Azelaic acid is a valuable bio-based monomer for the synthesis of biodegradable and sustainable polymers, including polyesters and copolyesters. nih.gov These polymers are synthesized through polycondensation reactions.

The synthesis of azelate-based polyesters can be achieved through both chemical and enzymatic routes. Chemical synthesis often involves a two-step process of melt esterification followed by polycondensation under vacuum at high temperatures (e.g., 200-240°C). nih.gov Catalysts such as tin(II) octoate (Sn(Oct)₂) or titanium(IV) butoxide are commonly used in these reactions. nih.gov For example, poly(butylene glutarate-co-butylene azelate) has been synthesized using this method. nih.gov

Enzymatic polymerization, catalyzed by lipases like Novozym 435, offers a greener alternative. nih.gov This method has been used to synthesize polyesters from azelaic acid and various diols, such as 1,6-hexanediol. nih.gov

Furthermore, azelaic acid can be copolymerized with other monomers to create copolyesters with tailored properties. For instance, new elastic polymers have been synthesized through the catalyst-free polyesterification of glycerol (B35011) with azelaic and succinic acids. researchgate.net Another example is the synthesis of poly(butylene sebacate-co-terephthalate) copolyesters, which are prepared by melt polymerization through a two-step transesterification and polycondensation process. mdpi.com These advanced strategies expand the applications of azelate-based compounds into the realm of high-performance biomaterials.

Synthesis of Azelaic Acid Oligo- and Polyesters

The synthesis of polyesters from azelaic acid is a versatile process for creating biodegradable polymers. nih.gov This can be achieved through either chemical catalysis at high temperatures or enzymatic catalysis under milder conditions. nih.gov

Chemical Synthesis: Chemical polyesterification typically involves reacting azelaic acid with various diols or polyols at elevated temperatures (150-240 °C), often in the presence of metal catalysts like titanium(IV) butoxide or dibutyltin(IV) oxide. nih.govnih.gov For instance, new elastic polymers have been synthesized through the catalyst-free polyesterification of glycerol with azelaic and succinic acids at temperatures between 160–165 °C. tandfonline.com The molecular weights (Mn) of polyesters produced via chemical synthesis can range from approximately 1,800 to 5,400 g/mol . nih.gov The process can also be done in two steps, such as a melt esterification followed by polycondensation under vacuum to produce biodegradable aliphatic-aromatic polyesters. nih.gov

Enzymatic Synthesis: Enzymatic synthesis offers a more sustainable alternative, operating at lower temperatures (40-90 °C) and often in solvent-free systems. nih.gov Lipases, such as Novozym 435 (immobilized lipase B from Candida antarctica), are commonly used catalysts. nih.govmdpi.com This method allows for highly selective synthesis, enabling the production of functionalized polyesters with controlled architectures. nih.gov Enzymatic polycondensation of azelaic acid with glycerol and tall oil fatty acid has been used to create highly branched polyesters with molecular weights (Mw) reaching up to 39,700 g/mol . mdpi.com

The table below summarizes various synthetic approaches for azelaic acid-based polyesters.

| Co-monomer(s) | Catalyst/Method | Reaction Temperature (°C) | Resulting Polymer/Oligomer | Reported Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|---|

| Glycerol, Succinic Acid | Catalyst-free | 160-165 | Poly(glycerol/azelate/succinate) | Not specified, high polydispersity | tandfonline.comresearchgate.net |

| Sorbitol | Tin(II) oxide | 160 | Poly(sorbitol-co-azelate) | Not specified, 72% conversion | acs.orgresearchgate.net |

| Glycerol | Dibutyltin(IV) oxide | 150 | Polyglycerol azelate | Mn: 1852–5410 | nih.gov |

| Glycerol, Tall Oil Fatty Acid | Novozym 435 (Lipase) | Not specified | Highly branched polyester (B1180765) | Mw: 20,900–39,700 | nih.govmdpi.com |

| 1,3-Propanediol (B51772) (1,3-PDO) | Dibutyltin (B87310) dilaurate (DBTDL) | 150-180 | Azelate polyester polyol | Mn: ~2000 | nih.gov |

| 1,6-Hexanediol (1,6-HDO) | Novozym 435 (Lipase) | 90 | Poly(hexamethylene azelate) | Mw: 27,121 (for analogous sebacic acid polyester) | mdpi.commdpi.com |

Incorporation of Azelate Moieties into Polyurethane Structures

Azelate-based polyester polyols serve as key building blocks for synthesizing high bio-content thermoplastic polyurethanes (TPUs). nih.govresearchgate.net These polyester polyols, which form the "soft segments" of the polyurethane, are reacted with diisocyanates and a chain extender (a short-chain diol) that form the "hard segments". nih.govmdpi.com

The synthesis is typically performed by premixing the preheated azelate polyester polyol with a chain extender, such as 1,3-propanediol (1,3-PDO), and a catalyst like dibutyltin dilaurate (DBTDL). nih.gov This mixture is then reacted with a diisocyanate, for example, hexamethylene diisocyanate (6HDI), at a controlled temperature (e.g., 75 °C). nih.govresearchgate.net The resulting TPUs can exhibit a range of properties, from soft elastomers to hard plastics, depending on the specific structure of the polyol and isocyanate used. msu.edu Research has shown that TPUs derived from crystalline azelate polyester polyols tend to have higher material strength and better mechanical properties compared to those made from amorphous polyols. researchgate.netmdpi.com

The formulation for synthesizing these TPUs can be adjusted to achieve desired characteristics. The table below provides examples of such formulations.

| Polyester Polyol (Soft Segment) | Diisocyanate | Chain Extender | Catalyst | Bio-Carbon Content (%) | Reference |

|---|---|---|---|---|---|

| Poly(1,3-propylene azelate) | Hexamethylene diisocyanate (6HDI) | 1,3-Propanediol (1,3-PDO) | Dibutyltin dilaurate (DBTDL) | 85 | nih.govresearchgate.net |

| Poly(2-methyl-1,3-propylene azelate) | Hexamethylene diisocyanate (6HDI) | 1,3-Propanediol (1,3-PDO) | Dibutyltin dilaurate (DBTDL) | 81 | nih.govresearchgate.net |

| Poly(3-methyl-1,5-pentylene azelate) | Hexamethylene diisocyanate (6HDI) | 1,3-Propanediol (1,3-PDO) | Dibutyltin dilaurate (DBTDL) | 81 | nih.govresearchgate.net |

Influence of Alcohol Structure on Esterification Yields and Product Characteristics

The structure of the alcohol used in the esterification of dicarboxylic acids like azelaic acid significantly impacts both the reaction yield and the properties of the resulting diester, such as this compound. google.comsrce.hr Key structural factors of the alcohol include chain length, branching, and the position of the hydroxyl group. researchgate.net

Generally, esterification rates and yields are higher with linear primary alcohols compared to secondary or branched-chain alcohols. researchgate.netnanobioletters.com This difference is largely attributed to steric hindrance; the bulkier structure of branched alcohols impedes the approach to the reaction site, slowing down the esterification rate and leading to lower yields under the same reaction conditions. nanobioletters.com For example, in the synthesis of dodecanedioate (B1236620) esters, the yield decreased when secondary and branched alcohols were used compared to linear ones. nanobioletters.com Similarly, when synthesizing dicarboxylate esters as pour point depressants, yields between 85-98% were achieved with branched alcohols like 2-butyl-1-octanol (B151752) and 2-ethyl-1-hexanol, but the efficiency of the reaction was still dependent on the specific alcohol structure. ijcce.ac.ir

The properties of the final ester product are also heavily influenced by the alcohol's structure. Esters derived from branched alcohols often exhibit superior low-temperature properties, such as lower pour points, which is a desirable characteristic for applications like lubricants and plasticizers. srce.hrinsightsociety.org For instance, di-2-ethylhexyl dodecanedioate showed a pour point of -50 °C, significantly lower than the +20 °C pour point of its linear counterpart, dioctyl dodecanedioate. srce.hr

The table below illustrates the effect of alcohol structure on the yield of various dicarboxylate esters.

| Dicarboxylic Acid | Alcohol | Alcohol Structure | Resulting Ester | Yield (%) | Reference |

|---|---|---|---|---|---|

| Azelaic Acid | n-Hexanol | Linear, Primary | This compound | 95 | google.com |

| Dodecanedioic Acid | Dodecanol | Linear, Primary | Di-dodecyl dodecanedioate | 95 | nanobioletters.com |

| Dodecanedioic Acid | 2-Ethyl-1-hexanol | Branched, Primary | Di(2-ethylhexyl) dodecanedioate | 83 | nanobioletters.com |

| Suberic Acid | 2-Butyl-1-octanol | Branched, Primary | Di(2-butyloctyl) suberate | 85-98 (range for several esters) | ijcce.ac.ir |

| Succinic Acid | 2-Ethyl-1-hexanol | Branched, Primary | Di(2-ethylhexyl) succinate | 85-98 (range for several esters) | ijcce.ac.ir |

Advanced Materials Science and Engineering Applications of Dihexyl Azelate

Role as a Plasticizer in Polymer Systems

Dihexyl azelate is a specialty chemical compound recognized for its function as a plasticizer, an additive incorporated into polymers to enhance their flexibility, processability, and durability. kinampark.comspecialchem.com As an ester of azelaic acid and hexyl alcohol, its molecular structure is particularly effective in modifying the physical properties of various polymer systems. nih.gov It belongs to the family of aliphatic dibasic esters, which are noted for imparting exceptional low-temperature performance. kinampark.comresearchgate.net

Mechanisms of Plasticizer Intercalation and Macromolecular Mobility

The primary function of a plasticizer like this compound is to increase a polymer's flexibility and reduce its stiffness. This is achieved at the molecular level through a mechanism known as intercalation. mdpi.com The relatively small this compound molecules insert themselves between the long polymer chains. researchgate.netplasticisers.org This process, governed by intermolecular interactions such as van der Waals forces, disrupts the strong polymer-polymer secondary bonds that hold the chains rigidly together. google.comd-nb.info

Influence on Polymer Processability and Deformability

The increased macromolecular mobility imparted by this compound directly enhances the processability and deformability of polymers. mdpi.com By reducing the melt viscosity and lowering the glass transition temperature (Tg), the polymer becomes easier to handle during manufacturing processes like extrusion, molding, and calendering. kinampark.com The polymer-plasticizer mixture requires less energy in the form of heat to achieve a fusible, workable state. kinampark.com

This results in improved deformability, allowing the plasticized material to be shaped and formed more readily without fracture. mdpi.com The enhancement in flexibility and extensibility means the final product can withstand bending and stretching to a much greater degree than the unplasticized polymer. specialchem.comgoogle.com this compound is particularly valued for its ability to maintain these flexible properties even at low temperatures, a critical requirement for many applications. researchgate.netatamanchemicals.com

Effects on Mechanical Performance of Polymer Composites

The introduction of this compound into a polymer composite significantly alters its mechanical properties. In general, plasticizers are expected to decrease properties associated with rigidity, such as modulus and tensile strength, while increasing properties related to flexibility, like elongation at break. kinampark.com

For instance, studies on similar aliphatic ester plasticizers in Polyvinyl Chloride (PVC) show a marked change in mechanical performance. The addition of a plasticizer like dibutyl sebacate (B1225510) (DBS), which is functionally similar to this compound, can decrease the Shore A hardness, indicating a softer material, while substantially increasing the elongation at break. royalsocietypublishing.org This trade-off is fundamental to plasticization: a decrease in stiffness is exchanged for an increase in ductility and impact resistance. researchgate.net Additives like dioctyl sebacate (DOS), which is structurally very similar to dioctyl azelate (DOZ), have been shown to increase the notched Izod impact strength of high-density polyethylene (B3416737) (HDPE) composites. researchgate.net

Table 1: Comparative Mechanical Properties of Unplasticized vs. Plasticized PVC Note: Data for Dibutyl Sebacate (DBS) is used as a representative example of an aliphatic ester plasticizer's effect on PVC.

| Property | Unplasticized PVC (Approx. Value) | PVC with 40% DBS royalsocietypublishing.org | Effect of Plasticizer |

|---|---|---|---|

| Tensile Strength (MPa) | ~50-60 | 15.7 | Decrease |

| Elongation at Break (%) | <50 | 350 | Increase |

| Shore A Hardness | >100 (Shore D) | 80.2 | Decrease (Softer) |

Modulation of Thermal Properties in Plasticized Polymers

A key function of this compound is the modulation of a polymer's thermal properties, most notably the glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a hard, glassy state to a softer, rubbery state. researchgate.net By increasing the free volume and macromolecular mobility, this compound effectively lowers the Tg of the polymer system. kinampark.comresearchgate.net

This reduction in Tg is crucial for applications requiring flexibility at low temperatures. researchgate.net Aliphatic dibasic esters, a class to which this compound belongs, are known to be particularly effective at this, providing excellent low-temperature flexibility compared to other plasticizer families like phthalates. kinampark.comresearchgate.net For example, dioctyl azelate (DOZ) is recognized as a representative cold-resistant plasticizer. xiongxingpvc.com In addition to lowering Tg, this compound also possesses a high boiling point and good heat resistance, which contributes to the thermal stability of the final product during its service life. atamanchemicals.com

Table 2: Effect of Plasticizers on the Glass Transition Temperature (Tg) of PVC Note: Values are representative and can vary based on concentration and measurement method.

| Polymer System | Tg (°C) (Approx. Value) |

|---|---|

| Unplasticized PVC | ~82 |

| PVC with Dioctyl Phthalate (B1215562) (DOP) | ~ -20 to -40 |

| PVC with Dioctyl Azelate (DOZ) | ~ -40 to -60 researchgate.netxiongxingpvc.com |

Compatibility Studies with Diverse Polymer Matrices

For a plasticizer to be effective, it must be compatible with the host polymer. kinampark.com Compatibility ensures that the plasticizer is retained within the polymer matrix and does not easily migrate or leach out over time. d-nb.info Di(2-ethylhexyl) azelate has demonstrated good compatibility with a range of polymers. atamanchemicals.com Its compatibility is often predicted by comparing the polarity and solubility parameters of the plasticizer and the polymer. royalsocietypublishing.orgpreprints.org

Research and industrial applications have confirmed the compatibility of this compound and its isomer, di(2-ethylhexyl) azelate, with several polymer families. However, it is not universally compatible; for instance, studies have shown that dioctyl azelate is not compatible with glycidyl (B131873) azide (B81097) polymer (GAP) matrices used in some propellants.

Table 3: Compatibility of this compound with Various Polymer Matrices

| Polymer | Compatibility Status | Source |

|---|---|---|

| Polyvinyl Chloride (PVC) | Compatible | nih.govatamanchemicals.com |

| Vinyl Chloride-Vinyl Acetate (B1210297) Copolymer | Compatible | atamanchemicals.com |

| Polystyrene | Compatible | atamanchemicals.com |

| Cellulose (B213188) Resins (e.g., Cellulose Nitrate, Ethyl Cellulose) | Compatible | nih.govatamanchemicals.com |

| Cellulose Acetate Butyrate | Compatible | atamanchemicals.com |

| Glycidyl Azide Polymer (GAP) | Not Compatible |

Applications in Specialized Polyvinyl Chloride Formulations

Due to its excellent performance at low temperatures, this compound is particularly suited for specialized Polyvinyl Chloride (PVC) formulations where cold resistance is a critical requirement. nih.govxiongxingpvc.com It is often used as an auxiliary plasticizer in combination with general-purpose plasticizers to enhance the low-temperature flexibility of the final product. xiongxingpvc.com

Specific applications include:

Food Packaging Films: this compound is used in the composition of films, such as Saran, for food packaging, where flexibility must be maintained under refrigeration. nih.gov Concentrations can range from 5% to as high as 30-35%. nih.gov

Wire and Cable Sheathing: In the electrical industry, PVC cable insulation and sheathing must remain flexible and not become brittle in cold environments to prevent cracking. This compound helps achieve this performance standard. atamanchemicals.com

Artificial Leather and Tarpaulins: For outdoor applications like tarpaulins or in products like artificial leather used in automotive interiors, maintaining flexibility across a wide temperature range is essential. researchgate.netatamanchemicals.com

Films and Thin Plates: General-purpose films and plates that require superior cold-weather performance are often formulated with azelate plasticizers. atamanchemicals.com

Utilization in Cellulose and Vinyl Resins

This compound is recognized for its utility as a plasticizer, particularly in applications involving cellulose and vinyl resins. nih.gov Its primary function is to increase the flexibility, workability, and durability of the polymer material. The compound's low volatility and good compatibility make it a suitable choice for these applications. sci-hub.se this compound is effectively used in plasticizing various resins, including polyvinyl chloride (PVC), vinyl copolymers, and a range of cellulose-based polymers. nih.govsci-hub.se Its performance is especially notable in products intended for use at low temperatures, where it helps maintain the material's flexibility. nih.gov

The compatibility of azelate esters extends to a broad spectrum of polymers. For instance, Di(2-ethylhexyl) azelate, a structurally similar compound, shows good compatibility with polyvinyl chloride, vinyl chloride-vinyl acetate copolymers, polystyrene, polyvinyl acetate, cellulose acetate butyrate, cellulose nitrate, and ethyl cellulose. atamanchemicals.comtanyunchem.com This wide range of compatibility underscores the versatility of azelate esters as plasticizers. A notable application of this compound is in the composition of Saran films used for food packaging, where it can be added at concentrations ranging from 5% up to 30-35% in some cases. nih.gov

Table 1: Polymer Compatibility of Azelate Esters

| Polymer Type | Specific Resin | Compatible |

|---|---|---|

| Vinyl Resins | Polyvinyl Chloride (PVC) | Yes |

| Vinyl Copolymers | Yes | |

| Vinyl Chloride-Vinyl Acetate Copolymer | Yes | |

| Polystyrene | Yes | |

| Polyvinyl Acetate | Yes | |

| Cellulose Resins | Cellulose Resins (General) | Yes |

| Cellulose Acetate | Yes | |

| Cellulose Acetate Butyrate | Yes | |

| Nitrocellulose | Yes |

This table is a compilation based on compatibility data for this compound and its close analogue, di(2-ethylhexyl) azelate. nih.govatamanchemicals.comtanyunchem.com

Diffusion Dynamics of Plasticizers in Composite Materials

The migration or diffusion of plasticizers is a critical factor in the long-term performance and stability of composite materials. This phenomenon can lead to changes in the mechanical properties of the material over time. Research into the diffusion dynamics of azelate plasticizers provides insight into this behavior.

A study focusing on dioctyl azelate (DOZ), a related plasticizer, investigated its diffusion coefficient in a composite solid propellant based on hydroxyl-terminated polybutadiene (B167195) (HTPB). researchgate.netresearchgate.net In this research, samples containing interfaces of rubber, liner, and the solid propellant were aged at 80°C. researchgate.net The concentration of DOZ was measured over time using gas chromatography, and a computer program implementing Fick's second Law of diffusion was used to calculate the diffusion coefficient. researchgate.netucl.ac.uk

The effects of this diffusion were physically observed through changes in material hardness and surface morphology. researchgate.net For samples aged at room temperature, hardness showed an increasing trend, while samples aged at 80°C exhibited the opposite trend. researchgate.net Furthermore, scanning electron microscope (SEM) analyses revealed significant changes in the surface morphology of the propellant at both aging temperatures, indicating material alteration due to plasticizer migration. researchgate.net The migration of plasticizers is influenced by several factors, including the chemical properties of the plasticizer (e.g., vapor pressure), the polymer structure, material thickness, and environmental conditions. d-nb.info The loss of weakly bound, low molecular weight additives like plasticizers can cause significant physical changes, such as embrittlement and dimensional shifts in the host material. d-nb.info

Impact on Polymer Inclusion Membrane Characteristics

Polymer Inclusion Membranes (PIMs) are specialized membranes used for the selective separation of chemical species. mdpi.com They consist of a base polymer, an extractant (carrier), and often a plasticizer, which is added to improve both mechanical and transport properties. mdpi.commdpi.com While direct studies on this compound in PIMs are not prevalent, the well-documented effects of structurally similar plasticizers, such as other diesters like adipates and sebacates, allow for an understanding of its potential impact.

The inclusion of a plasticizer in the PIM formulation generally alters its physical and performance characteristics. Mechanically, the addition of the liquid phase (extractant and plasticizer) tends to decrease the ultimate tensile strength (UTS) of the membrane while increasing its elongation at break, resulting in a more flexible and less brittle material. mdpi.com The type and concentration of the plasticizer are crucial factors. For instance, the use of a high-viscosity plasticizer can impede the diffusion processes within the PIM, thereby reducing the membrane's transport efficiency. mdpi.com

The chemical nature of the plasticizer, including its dielectric constant, significantly influences the membrane's permeability and transport flux. mdpi.comresearchgate.net Studies on PIMs for metal ion separation have shown that plasticizers with higher dielectric constants can lead to higher transport fluxes. researchgate.net Therefore, a plasticizer like this compound would be expected to enhance the flexibility of the PIM and modulate its transport properties, with its effectiveness being dependent on its interaction with the polymer matrix and the carrier, as well as its own physical properties like viscosity and dielectric constant.

Performance as a Lubricant and in Tribological Systems

This compound and other azelate esters are recognized for their performance as base oils in lubricant formulations, particularly in applications requiring good thermal stability and lubricity.

Evaluation of Lubricity and Friction Reduction Properties

Azelate esters have demonstrated effective boundary lubrication properties and the ability to reduce friction. researchgate.netasianpubs.org Studies on various dicarboxylic acid esters, including azelates, confirm their capacity for friction reduction. researchgate.net Tribological tests have shown that these esters can achieve low friction coefficients, with one study reporting a range of 0.18 to 0.34 at operating temperatures of 40°C and 100°C. researchgate.net

The effectiveness of ester additives in improving lubricity has been quantified in tests such as the high-frequency reciprocating rig (HFRR) test. In one study, the addition of diethyl azelate at a 1% concentration to a paraffinic fuel surrogate significantly reduced the measured wear scar diameter, a key indicator of improved lubricity. researchgate.net This friction reduction is attributed to the polar ester group in the molecules, which can form a protective layer on metal surfaces, thereby minimizing wear. researchgate.net

Rheological Characterization of Azelate Ester-Based Lubricants

The rheological properties of a lubricant, such as its viscosity and its response to temperature changes, are critical to its performance. Research indicates that high molecular weight azelate esters can be classified as non-Newtonian fluids. researchgate.netasianpubs.orglookchem.com

The molecular structure of the ester, including the length and branching of its alcohol chains, significantly influences its rheological behavior. For linear esters like this compound, properties such as viscosity, viscosity index, and pour point are directly related to the molecular weight. researchgate.netasianpubs.org For instance, studies on similar diesters (sebacates) show that viscosity at both 40°C and 100°C increases with the increasing chain length of the alcohol component. insightsociety.org The viscosity index (VI), which measures the stability of viscosity over a range of temperatures, is a key performance metric. A high VI is desirable, indicating less change in viscosity with temperature. insightsociety.org Linear azelate esters have been shown to possess high viscosity indices. researchgate.netasianpubs.org

Table 2: Physicochemical and Lubricity Properties of Various Dicarboxylic Esters

| Ester | Pour Point (°C) | Flash Point (°C) | Viscosity @ 40°C (cSt) | Viscosity @ 100°C (cSt) | Viscosity Index (VI) |

|---|---|---|---|---|---|

| Dihexyl Sebacate (DHS) | 8 | 185 | 10.49 | 3.40 | - |

| Dioctyl Sebacate (DOS) | 15 | 205 | 10.55 | 4.50 | - |

| Di-2-ethylhexanol Sebacate (D2EHS) | -60 | 190 | - | - | - |

| This compound | 5 | - | - | - | High |

| Dioctyl Azelate | - | - | - | - | High |

Data compiled from multiple sources. researchgate.netasianpubs.orginsightsociety.org This table illustrates general trends; exact values can vary based on specific measurement conditions. A dash (-) indicates data not available in the cited sources.

Oxidative Stability and Durability in Lubricant Formulations

Durability in lubricants is closely linked to their oxidative and thermal stability. A key requirement for any lubricant is high resistance to oxidation, which can degrade the oil and lead to the formation of sludge and varnish. mdpi.com Linear azelate esters, including this compound, have been found to exhibit high oxidative stability. researchgate.netasianpubs.org

This stability is a crucial attribute for lubricants used in high-temperature applications. Properties such as the flash point are also indicators of a lubricant's thermal robustness. For azelate and sebacate esters, the flash point generally increases with molecular weight. researchgate.netresearchgate.net For example, dioctyl sebacate has a high flash point of 205°C and an oxidative stability temperature of 290°C, demonstrating the excellent thermal endurance of this class of esters. insightsociety.org While the inherent stability of azelate esters is high, their durability in complex formulations can be further enhanced by the inclusion of antioxidant additives, which work to inhibit degradation pathways. google.com

Suitability for Bio-based Lubricant Development

The push for environmentally friendly and sustainable technologies has driven research into bio-based lubricants, with esters of dicarboxylic acids like azelaic acid emerging as promising candidates. researchgate.netasianpubs.orgresearchgate.net Azelaic acid, a nine-carbon, straight-chain dicarboxylic acid, can be sourced from the oxidation of oleic acid, a common component of vegetable oils. researchgate.netasianpubs.orglookchem.comunits.it Esters derived from it, such as this compound, are evaluated for their potential as green biolubricants.

Research into the properties of various azelate esters has shown a clear structure-performance relationship. researchgate.netasianpubs.orglookchem.com A study evaluating a range of azelate esters found that linear esters, including di-hexyl azelate, exhibit high pour points. researchgate.netasianpubs.orglookchem.com For instance, di-hexyl azelate was reported with a pour point of 5°C, compared to 15°C for di-decyl azelate. asianpubs.orglookchem.com While a low pour point is desirable for cold-temperature applications, these linear esters demonstrate other favorable characteristics. researchgate.netasianpubs.orglookchem.com Specifically, they provide high values for flash point, viscosity index, and oxidative stability. researchgate.netasianpubs.org

In contrast, branched azelate esters, such as di-2-ethylhexyl azelate, show significantly better low-temperature properties, with pour points recorded as low as -58°C. researchgate.netasianpubs.orglookchem.com However, this improvement in cold performance is often accompanied by a slight decrease in oxidative stability and viscosity index compared to their linear counterparts. researchgate.netasianpubs.org The tribological properties of higher molecular weight azelate esters indicate they behave as non-Newtonian fluids and exhibit boundary lubrication properties with a low friction coefficient. researchgate.netasianpubs.org This balance of properties makes branched azelate esters, in particular, plausible candidates for a wide range of applications, including automotive lubricants, compressor oils, and hydraulic fluids. researchgate.netasianpubs.orglookchem.com

Table 1: Comparison of Pour Points for Various Azelate Esters

| Compound Name | Structure | Pour Point (°C) |

|---|---|---|

| Di-decyl azelate | Linear | 15 |

| Di-octyl azelate | Linear | 10 |

| Di-hexyl azelate | Linear | 5 |

| Di-2-ethylhexyl azelate | Branched | -58 |

| Di-2-ethylbutyl azelate | Branched | -50 |

| Di-2-butyloctyl azelate | Branched | -70 |

Data sourced from Ahmed, W. A., Salih, N., & Salimon, J. (2021). researchgate.netasianpubs.orglookchem.com

Utilization in Adhesives and Coatings Research

This compound and its isomers are utilized in the formulation of adhesives, sealants, and coatings, primarily serving as plasticizers. atamanchemicals.comgoogle.comgoogle.com Plasticizers are added to polymers to increase their flexibility, workability, and elongation. google.comontosight.ai Azelate esters, like di-2-ethylhexyl azelate (DOZ), are listed among other dicarboxylic acid esters such as sebacates and glutarates as suitable plasticizers for polymers used in adhesives and sealants, including polyurethanes, polyacrylates, and silylated polymers. google.comgoogle.com The function of the plasticizer in these formulations is crucial for enhancing the elasticity of the final product. google.com

In the field of coatings, particularly for polyvinyl chloride (PVC) articles, surface properties are critical for printability and adhesion of water-based inks. hallstarindustrial.com Inherently hydrophobic PVC surfaces typically have low surface energy, which can hinder the application of more hydrophilic, low-VOC (Volatile Organic Compound) coating systems. hallstarindustrial.com Research has shown that the choice of plasticizer can modify the surface energy of PVC films. hallstarindustrial.com While dioctyl phthalate (DOP) is a traditional choice, studies have investigated alternatives like dioctyl azelate (DOZ). hallstarindustrial.com Formulations containing specific additive systems in conjunction with certain plasticizers can significantly increase the surface energy of PVC sheets, making them more receptive to modern water-based inks, coatings, and adhesives. hallstarindustrial.com

Investigations into Spontaneous Ignition Characteristics of Azelate Esters

The spontaneous ignition temperature (SIT) is a critical property for materials used in high-temperature environments, such as lubricants for aviation. Research has demonstrated that for dibasic esters, the spontaneous ignition characteristics are primarily governed by the structure of the alcohol moiety. nasa.gov

The oxidative stability of an ester is intrinsically linked to the structure of its alkyl groups, specifically the types of carbon-hydrogen bonds present. nasa.govvulcanchem.com The ease of oxidative attack follows the order: tertiary C-H > secondary C-H > primary C-H. vulcanchem.com This means that compounds with a higher percentage of primary hydrogens (e.g., in methyl groups) are more resistant to oxidation, while those with tertiary carbons are more susceptible. nasa.govvulcanchem.com

For this compound, which has linear hexyl chains, the alkyl groups consist of primary and secondary hydrogens. Its branched isomer, di-2-ethylhexyl azelate, contains a tertiary carbon atom at the branch point, in addition to primary and secondary hydrogens. This structural difference influences its oxidative and thermal stability. nasa.gov Studies on various dicarboxylate esters confirm that oxidative stability tends to decrease as the degree of branching in the alcohol or acid portion of the ester increases. ukm.my Conversely, increasing the carbon chain length of linear esters can lead to improved oxidative stability. researchgate.net Linear azelate esters are noted for their high oxidative stability, a property that slightly diminishes with branching. researchgate.netasianpubs.org

When compared to other ester classes, azelates demonstrate a distinct profile. For instance, investigations into the spontaneous ignition temperatures of various lubricants found that bis(2-ethylhexyl) azelate exhibited low SIT values (approximately 280°C), a characteristic attributed to the 2-ethylhexyl group and its high percentage of less resistant secondary and tertiary hydrogens. nasa.gov This places it in a different performance category compared to other esters under similar test conditions. For example, a comparative analysis shows that while azelates offer good low-temperature fluidity, other esters like sebacates may also provide competitive thermal stability. carlroth.comchemos.de The oxidative stability of azelate esters is also influenced by the presence of unsaturation; saturated esters generally show lower rates of decomposition compared to their monounsaturated counterparts. wur.nl

Table 2: Autoignition Temperatures of this compound and a Comparative Ester

| Compound Name | Autoignition Temperature (°C) |

|---|---|

| This compound | 238 |

| Dioctyl sebacate | Not Determined (but combustible) |

Data sourced from PubChem and supplier safety data. carlroth.comnih.gov

Relationship between Alkyl Chain Structure and Oxidative Stability

Functional Applications in Specific Chemical Formulations

The primary application of this compound is as a plasticizer. nih.govnih.govcymitquimica.com It is particularly valued for its performance at low temperatures, making it suitable for materials that need to remain flexible in cold environments. atamanchemicals.comnih.gov It is used in the manufacturing of various polymers, including:

Polyvinyl chloride (PVC) and vinyl copolymers nih.gov

Cellulose resins nih.gov

Polystyrene atamanchemicals.com

Polypropylene, including for food wrap applications nih.gov

Synthetic rubbers like nitrile and styrene-butadiene rubber atamanchemicals.com

Beyond its role as a plasticizer, di-n-hexyl azelate has been identified for use in more specialized chemical applications. One such use is as a component in sensing films designed for the environmental monitoring of BTEX compounds (Benzene, Toluene (B28343), Ethylbenzene, and Xylenes) in water samples. lookchem.comchemicalbook.com

Use in Material Property Determination

In addition to being a component in formulations, this compound and its isomers serve roles in the analytical characterization of materials. For example, Di(2-ethylhexyl) azelate can be employed in methods to determine the molecular weight of polyvinyl chloride (PVC). atamanchemicals.com Its interaction with the polymer in solution affects properties that can be measured to deduce polymer characteristics. This application highlights its utility not just as a performance additive but also as a tool in materials science research and quality control.

Environmental Behavior and Ecotoxicological Research of Dihexyl Azelate

Biodegradation Pathways and Kinetics

The environmental fate of dihexyl azelate, a diester plasticizer, is significantly influenced by its susceptibility to microbial degradation. Research into its biodegradation provides critical insights into its persistence and potential impact on ecosystems.

Studies on the aerobic biodegradability of compounds structurally similar to this compound, such as bis(2-ethylhexyl) azelate, indicate that it is readily biodegradable. In a study conducted according to the OECD Guideline 301C (Modified MITI Test), bis(2-ethylhexyl) azelate demonstrated significant biodegradation under aerobic conditions. oecd.org The test, which measures biochemical oxygen demand (BOD), showed that the substance achieved over 60% degradation within a 7-8 day period, thus satisfying the 10-day window criterion for ready biodegradability. oecd.org By the end of the 28-day test period, the total degradation exceeded 94%. oecd.org Analyses of dissolved organic carbon (DOC) and gas chromatography (GC) confirmed complete biodegradation, with no transformation products detected. oecd.org Such tests are stringent screening assessments that utilize a high concentration of the test substance with a microbial inoculum, typically from activated sludge, to measure ultimate biodegradation. miljodirektoratet.novegahub.eu A positive result in a ready biodegradability test is a strong indicator of rapid and ultimate degradation in most environmental compartments. miljodirektoratet.noresearchgate.net

Table 1: Aerobic Biodegradability of Bis(2-ethylhexyl) Azelate (OECD TG 301C)

| Parameter | Result | Time Frame | Conclusion |

|---|---|---|---|

| Biodegradation (BOD) | > 60% | 7-8 days | Fulfilled 10-day window |

| Biodegradation (BOD) | > 94% | 28 days | Readily Biodegradable |

Data derived from a study on the closely related compound bis(2-ethylhexyl) azelate. oecd.org

The biological degradation of diester plasticizers like this compound is primarily initiated by microbial enzymatic action. The first and often rate-limiting step is the hydrolysis of one of the ester bonds. researchgate.net This reaction is catalyzed by extracellular enzymes such as esterases or lipases, which are produced by a wide range of common microorganisms, including bacteria like Rhodococcus rhodochrous. researchgate.netciiq.org

This initial hydrolysis cleaves the molecule into an alcohol and a monoester, which can then undergo a second hydrolysis to yield another alcohol molecule and the dicarboxylic acid. For this compound, this process yields hexyl alcohol and azelaic acid. mdpi.com These smaller, more water-soluble compounds are then assimilated by the microorganisms and funneled into central metabolic pathways, such as the β-oxidation pathway and the citric acid cycle, to be used as sources of carbon and energy. google.com

The rate of degradation can be influenced by the compound's physical properties, such as its very low water solubility, which can limit its bioavailability to microorganisms. researchgate.net The enzymatic hydrolysis activity for these types of plasticizers has been found to be associated with the cell envelope of the bacteria. researchgate.net Studies on similar diesters have shown that steric hindrance near the ester bond, such as branching in the alcohol chain, can also affect the rate of enzymatic hydrolysis. researchgate.net

The biodegradation behavior of this compound can be understood in the context of other aliphatic diester plasticizers, such as adipates and sebacates. Generally, diesters of aliphatic dicarboxylic acids are known to be susceptible to microbial degradation. researchgate.net Research indicates a relationship between the chemical structure of these esters—specifically the chain length of the dicarboxylic acid and the alcohol—and their rate of biodegradation. nih.govnih.gov

For instance, studies comparing polyesters based on azelaic acid, succinic acid, and sebacic acid found that the enzymatic degradation rate of azelates was lower than that of succinates but higher than that of sebacates. nih.gov This suggests a trend where biodegradability is influenced by the length of the dicarboxylic acid chain. Similarly, comparisons between different poly(alkylene azelate)s, such as poly(ethylene azelate), poly(propylene azelate), and poly(butylene azelate), have shown that factors like crystallinity, which is influenced by the diol chain length, significantly impact the rate of enzymatic hydrolysis. nih.govnih.gov For example, poly(propylene azelate), with its lower crystallinity, demonstrated a much faster enzymatic hydrolysis rate compared to poly(ethylene azelate) and poly(butylene azelate). nih.gov

Branched esters, such as bis(2-ethylhexyl) sebacate (B1225510), have been observed to biodegrade more slowly than their linear counterparts, suggesting that the steric hindrance from branching in the alcohol moiety can reduce the rate of microbial attack. mcgill.ca Nonetheless, the broader category of aliphatic diesters is generally considered to be readily biodegradable. echemi.com

Mechanisms of Biological Degradation by Microorganisms

Environmental Partitioning and Persistence

The environmental distribution and longevity of this compound are governed by its physicochemical properties, which dictate its behavior in the atmosphere and in aqueous systems.

As a semivolatile organic compound (SVOC), this compound is expected to partition between the gas and particulate phases in the atmosphere. copernicus.orgnih.gov This gas/particle (G/P) partitioning is a critical process that influences its atmospheric transport and fate. caltech.edugatech.edu Models used to predict this behavior are often based on equilibrium absorptive partitioning theory, which considers factors like the compound's vapor pressure and the total mass of organic aerosol present. nih.gov

For the related compound bis(2-ethylhexyl) azelate, which has a very low vapor pressure (5.04 x 10⁻⁶ hPa at 25°C), it is predicted to exist in both vapor and particulate forms. oecd.org The vapor-phase portion is subject to degradation by photochemically-produced hydroxyl radicals. copernicus.org The calculated atmospheric half-life for this reaction is estimated to be between 0.4 days and 13 hours, depending on the assumed concentration of hydroxyl radicals. oecd.orgcopernicus.org Particulate-phase this compound can be removed from the atmosphere through wet and dry deposition. copernicus.org The dynamic process of G/P partitioning is complex, and for some SVOCs, the time to reach a steady state can be several hours to days, which is significant for local atmospheric transport. caltech.edu

Hydrolysis is generally not considered a significant degradation pathway for this compound in aqueous environments. oecd.org This is primarily due to its extremely low water solubility, which is reported to be less than 0.0004 mg/L at 20°C for the similar compound bis(2-ethylhexyl) azelate. oecd.org

While the ester linkages are susceptible to hydrolysis, the rate is very slow under typical environmental pH conditions. copernicus.org The estimated half-life for the hydrolysis of di-2-ethylhexyl azelate is highly dependent on pH. copernicus.org This stability, combined with its tendency to adsorb strongly to soil and sediment, indicates that water is not the primary environmental compartment for this compound. oecd.org

Table 2: Estimated Hydrolytic Half-Life of Di-2-ethylhexyl Azelate

| pH | Estimated Half-Life |

|---|---|

| 7 | 3.2 years |

| 8 | 120 days |

Data based on calculations for the structurally similar compound di-2-ethylhexyl azelate. copernicus.org

Soil Adsorption and Mobility Characteristics

The behavior of this compound in the soil environment is largely governed by its physicochemical properties, which indicate a tendency for strong adsorption to soil particles and limited mobility. The soil adsorption coefficient (Koc) is a key indicator of a chemical's partitioning between soil organic carbon and water. For bis(2-ethylhexyl) sebacate, a structurally similar diester, the Koc has been estimated to be 5.6 x 10^5, which suggests it is expected to have no mobility in soil. nih.gov Generally, chemicals with high Koc values exhibit low mobility, as they are tightly bound to the organic matter in soil and are less likely to leach into groundwater. kiwiscience.comresearchgate.net

This characteristic is consistent with findings for other similar plasticizers. For instance, di(2-ethylhexyl) adipate (B1204190) (DEHA), another related compound, has a relatively high Koc value, indicating it will strongly sorb to organic carbon. cpsc.gov Consequently, DEHA is considered to be immobile when released to soil. cpsc.gov Given these parallels, this compound is also anticipated to bind strongly to soil and sediment, minimizing its potential for transport within the soil column and into aquatic systems via leaching. Its low water solubility further contributes to its limited mobility in the environment. europa.eu

| Compound | Estimated Soil Adsorption Coefficient (Koc) | Expected Mobility in Soil |

| Bis(2-ethylhexyl) sebacate | 5.6 x 10^5 | Immobile nih.gov |

| Di(2-ethylhexyl) adipate (DEHA) | High | Immobile cpsc.gov |

Bioaccumulation Potential in Aquatic Organisms

The potential for a substance to bioaccumulate in organisms is a critical aspect of its environmental risk profile. Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds the concentration in its surrounding environment. mdpi.com For this compound and related compounds, the potential for significant bioaccumulation in aquatic organisms is considered low.

This assessment is largely based on the substance's rapid biodegradability and metabolism. europa.eu It is expected that this compound, like other diesters, undergoes enzymatic hydrolysis, breaking down into azelaic acid and hexyl alcohol. nih.gov These breakdown products are then readily metabolized and excreted. europa.eunih.gov

| Compound | Calculated/Estimated Bioconcentration Factor (BCF) | Bioaccumulation Potential |

| Dihexyl adipate | < 1 - 29 L/kg | Low europa.eu |

| Bis(2-ethylhexyl) sebacate | 4 L/kg | Low nih.gov |

Ecotoxicity Assessments in Aquatic and Terrestrial Systems

Effects on Aquatic Species Across Trophic Levels

Comprehensive ecotoxicity data specific to this compound in aquatic environments are limited. However, research on analogous compounds provides some insight into its potential effects. For the broader category of adipate esters, the majority have been shown to exhibit no acute or chronic toxicity to aquatic organisms. europa.eu Toxic effects have primarily been observed with more water-soluble, shorter-chain adipate esters, unlike the larger this compound molecule. europa.eu Some studies on plasticizer alternatives have noted that there are no available ecotoxicity data for compounds like di(2-ethylhexyl) azelate (also known as dioctyl azelate or DOZ). epa.gov

Exposure Pathway Analysis and Environmental Regulations

This compound is primarily used as a plasticizer, particularly in applications requiring flexibility at low temperatures, such as in polyvinyl chloride (PVC) and its copolymers. nih.gov A significant application is in food packaging films, where it may be used in concentrations ranging from 5% up to 30-35%. nih.gov This use represents a primary pathway for human exposure. A 2017 study focusing on high-throughput methods to prioritize human exposure to environmental chemicals predicted that this compound had the largest dietary exposure among the substances evaluated. foodpackagingforum.org

The release of such plasticizers into the environment can occur during manufacturing, use, and disposal. epa.govuml.edu Due to their properties, these compounds tend to bind to particles, and in the aquatic environment, they are likely to partition to sediment. cpsc.govnih.gov

From a regulatory standpoint, this compound is listed on the Australian Inventory of Industrial Chemicals. nih.gov In the United States, the Environmental Protection Agency (EPA) evaluates chemicals and their potential risks. While specific regulations for this compound are not prominent, the EPA does assess exposure pathways for similar compounds, such as phthalates, from industrial, commercial, and consumer uses, which can inform the understanding of related substances. epa.govepa.gov

Advanced Analytical and Characterization Methodologies in Dihexyl Azelate Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structural integrity of dihexyl azelate. By interacting with molecules in distinct ways, different spectroscopic techniques provide complementary information about the compound's functional groups and atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are utilized to confirm the molecule's structure.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide insight into their local electronic environment. For instance, the protons of the ester group (-CH₂-O-) in azelate esters are typically observed in the range of 3.96-4.11 ppm. researchgate.net The signals corresponding to the methylene (B1212753) groups within the azelaic acid backbone and the hexyl chains appear at distinct chemical shifts, and their integration values correspond to the number of protons in each unique environment.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the ester groups in azelate esters typically shows a chemical shift in the range of 173.2-173.5 ppm. researchgate.net The different methylene carbons in the this compound molecule also exhibit characteristic chemical shifts, allowing for a complete structural assignment.

Table 1: Representative NMR Data for Azelate Esters researchgate.net

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | -CH₂-O- (Ester) | 3.96 - 4.11 |

| ¹³C | C=O (Ester) | 173.2 - 173.5 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mt.commdpi.com The FTIR spectrum of this compound displays characteristic absorption bands that confirm its ester structure.

A strong absorption band is typically observed in the region of 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester carbonyl group. Additionally, the C-O stretching vibrations of the ester linkage appear as strong bands in the 1000-1300 cm⁻¹ region. The presence of long hydrocarbon chains is confirmed by the C-H stretching vibrations observed around 2850-2960 cm⁻¹. researchgate.net The analysis of these characteristic peaks allows for the qualitative identification of this compound and can be used to monitor its synthesis or degradation. researchgate.netresearchgate.net

Chromatographic Methods for Quantification and Purity Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for determining its concentration and purity.

Gas Chromatography (GC) for Concentration Determination

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary method for the quantification of this compound. nih.govfrontiersin.org Due to its relatively high boiling point, this compound is amenable to GC analysis. The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column.

For accurate quantification, a stable internal standard is often employed to account for variations in injection volume and detector response. nih.gov The concentration of this compound in a sample can be determined by comparing the peak area of the analyte to that of a known concentration of a standard. GC methods can be validated to ensure linearity, accuracy, precision, and to establish limits of detection (LOD) and quantification (LOQ). nih.gov

Table 2: Typical GC-MS Data for this compound nih.gov

| Parameter | Value |

| Top m/z Peak | 171 |

| Second Highest m/z Peak | 255 |

| Third Highest m/z Peak | 152 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of less volatile or thermally labile compounds, making it suitable for characterizing this compound and related products. irbnet.demdpi.com LC separates compounds in a liquid mobile phase, which are then introduced into a mass spectrometer for detection and identification.

LC-MS, particularly with atmospheric pressure chemical ionization (APCI), can be used to analyze a wide range of plasticizers, including azelates. irbnet.de This method provides molecular weight information and fragmentation patterns that aid in the structural confirmation of this compound and the identification of potential impurities or degradation products formed during its synthesis or use. irbnet.de

Thermal Analysis Techniques for Material Properties

Thermal analysis techniques are employed to investigate the physical and chemical properties of this compound as a function of temperature. These methods provide valuable information about its thermal stability and phase transitions.

Studies on similar diester compounds, such as dioctyl adipate (B1204190), have utilized techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to understand their thermal-oxidative degradation mechanisms. sciopen.com For instance, TGA can be used to determine the temperature at which this compound begins to decompose, providing insights into its thermal stability. DSC can be used to measure melting points and other phase transitions. Research on azelate esters has shown that linear esters, like this compound, have higher pour points compared to their branched counterparts. researchgate.netasianpubs.org The thermal properties of azelaic acid-based polyesters have also been evaluated, with melting points generally below 100 °C. units.it

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition profile of materials like this compound. acs.org The method involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere, typically nitrogen or air. acs.orgmdpi.com The resulting data, presented as a thermogram (mass vs. temperature) and its derivative (DTG curve), reveal the temperatures at which significant mass loss occurs, indicating decomposition or volatilization. bibliotekanauki.pl

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal transitions of a material as a function of temperature. centexbel.be It measures the difference in heat flow required to increase the temperature of a sample and a reference. centexbel.be This allows for the determination of key thermal events such as melting temperature (Tm), glass transition temperature (Tg), and crystallization behavior. centexbel.bewiley-vch.de

For esters like this compound, DSC is instrumental in characterizing their physical state and phase behavior over a range of temperatures. The technique can identify the temperatures at which the material melts or crystallizes, providing crucial data for its application as a plasticizer. While specific DSC thermograms for this compound are not widely published, data for analogous long-chain diester plasticizers and related compounds are available. For example, DSC has been used to determine the boiling point of diisodecyl adipate (DIDA) and dioctyl sebacate (B1225510) (DOS), showing peak boiling points of 385°C and over 200°C, respectively. europa.eu In a typical DSC experiment, a small, sealed sample is heated and cooled at a controlled rate (e.g., 1°C/min or 20°C/min) to observe endothermic (melting) and exothermic (crystallization) peaks. researchgate.net The shape and position of these peaks provide detailed information about the material's purity and polymorphic transitions. researchgate.net

Diffusion Coefficient Determination Methodologies

The effectiveness and longevity of this compound as a plasticizer are intrinsically linked to its diffusion characteristics within a polymer matrix. The migration or diffusion of the plasticizer can alter the mechanical properties of the material over time. Therefore, determining the diffusion coefficient is essential for predicting the service life of plasticized products.

Application of Fick's Second Law in Diffusion Models

The diffusion of plasticizers like dioctyl azelate (DOZ), a compound structurally similar to this compound, is commonly modeled using Fick's Second Law of diffusion. scite.aiscielo.brscielo.br This law describes how diffusion causes the concentration to change with respect to time. wikipedia.org It is particularly applicable to scenarios where a substance diffuses from an interface into a semi-infinite slab, which can model the migration of a plasticizer from a propellant into an adjacent liner or insulation layer. scite.ai

The mathematical representation of Fick's Second Law in one dimension (z) is:

∂C⁄∂t = D * ∂²C⁄∂z²

Where:

C is the concentration of the diffusing substance. wikipedia.org

t is time. wikipedia.org

D is the diffusion coefficient. wikipedia.org

z is the position or distance from the interface.

In research on DOZ diffusion in hydroxyl-terminated polybutadiene (B167195) (HTPB) based solid propellants, a computer program implementing a mathematical model based on Fick's Second Law was developed to calculate the diffusion coefficient. scite.aiscielo.brscielo.brresearchgate.net The model uses concentration data obtained from experimental measurements at various time intervals and locations within the material. scielo.brresearchgate.net The agreement between the simulated concentration curves and the experimental data validates the use of the model for determining the diffusion coefficient. redalyc.org

Experimental Setups for Diffusion Studies

Experimental studies to determine the diffusion coefficient of azelate plasticizers typically involve creating a layered system and aging it under controlled conditions. A common setup involves preparing a block containing layers of the plasticized material (e.g., a solid propellant with dioctyl azelate), a liner, and an insulating rubber. scielo.brredalyc.org

The experimental procedure generally follows these steps:

Sample Preparation : A block is prepared with distinct layers of the materials of interest. For instance, a solid propellant containing a known concentration of dioctyl azelate (e.g., 3.2% w/w) is cast onto an adhesive liner applied to an insulating rubber sheet. scielo.brredalyc.org

Curing and Aging : The sample block is cured (e.g., at 50°C for seven days) and then aged at an elevated temperature (e.g., 80°C) for a specific period (e.g., up to 31 days) to accelerate the diffusion process. scielo.brscielo.brresearchgate.net

Sample Sectioning and Extraction : At predetermined time intervals, slices of the aged block are taken. These slices are further sectioned at specific distances from the interface to analyze the concentration gradient of the plasticizer. scielo.brredalyc.org

Concentration Analysis : The concentration of the plasticizer in each section is determined using analytical techniques, most commonly gas chromatography (GC). scielo.brscielo.brjatm.com.br A known amount of the sectioned material is subjected to solvent extraction to isolate the plasticizer, which is then quantified by GC. scielo.br

Data Analysis : The experimentally determined concentration data as a function of time and position are then fed into the Fick's Second Law-based computer model to calculate the diffusion coefficient (D). scielo.brresearchgate.net

The following table presents diffusion coefficient values for dioctyl azelate (DOZ) determined in a study using this methodology. scielo.brredalyc.org

| Layer | Description | Diffusion Coefficient (D) at 80°C (m²/s) |

| PT | Interface of rubber and liner | 0.70 x 10⁻¹¹ |

| P1 | Propellant layer (0-5 mm from interface) | 2.29 x 10⁻¹¹ |